Boc-L-Ser(n-butyl)-OH
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Overview
Description
Boc-L-Ser(n-butyl)-OH is a derivative of serine, an amino acid, where the hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with a butyl group. This compound is commonly used in peptide synthesis as a protected amino acid to prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ser(n-butyl)-OH typically involves the protection of the amino group of serine with a Boc group and the modification of the side chain with a butyl group. The process generally includes the following steps:
Protection of the amino group: The amino group of serine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Modification of the side chain: The hydroxyl group of serine is then modified with a butyl group using butyl bromide in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Ser(n-butyl)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA).
Substitution: The butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents like sodium hydride (NaH) and butyl bromide are used for side chain modifications.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives and substituted serine derivatives with various functional groups.
Scientific Research Applications
Boc-L-Ser(n-butyl)-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides as a protected amino acid to prevent unwanted side reactions.
Biological Studies: It is used in the study of protein structure and function by incorporating it into peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is used in the production of various peptide-based products in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of Boc-L-Ser(n-butyl)-OH involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group, preventing unwanted side reactions, while the butyl group modifies the side chain, providing unique properties to the resulting peptides and proteins. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Ser-OH: A similar compound without the butyl modification.
Fmoc-L-Ser(n-butyl)-OH: A similar compound with a different protecting group (Fmoc) instead of Boc.
Boc-L-Thr(n-butyl)-OH: A similar compound where threonine is used instead of serine.
Uniqueness
Boc-L-Ser(n-butyl)-OH is unique due to the combination of the Boc protecting group and the butyl modification of the side chain. This combination provides specific properties that are useful in peptide synthesis and other applications.
Properties
Molecular Formula |
C12H23NO5 |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
(2S)-3-butoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-5-6-7-17-8-9(10(14)15)13-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
UVHQBSJQUKSWKU-VIFPVBQESA-N |
Isomeric SMILES |
CCCCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCOCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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